

"2-(Bromomethyl)-2-phenyl-1,3-dioxolane" physical properties melting point boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Cat. No.: B1331520

[Get Quote](#)

Technical Guide: Physicochemical Properties of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the compound **2-(Bromomethyl)-2-phenyl-1,3-dioxolane**, with a specific focus on its melting and boiling points. This document also outlines standardized experimental protocols for the determination of these properties and includes a schematic for its chemical synthesis.

Core Physical Properties

2-(Bromomethyl)-2-phenyl-1,3-dioxolane is an off-white to light yellow solid at standard conditions.^[1] Its primary function in a laboratory setting is as a chemical intermediate in organic synthesis. The key physical properties are summarized in the table below for ease of reference and comparison.

Physical Property	Value	Conditions
Melting Point	63-65 °C	Atmospheric Pressure
Boiling Point	109 °C	0.05 Torr
Boiling Point	308.1 °C (Predicted)	760 mmHg
Density	1.449 ± 0.06 g/cm³	Predicted

Data sourced from ChemicalBook and Echemi.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for the determination of the melting and boiling points of a solid organic compound such as **2-(Bromomethyl)-2-phenyl-1,3-dioxolane**.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity and is defined as the temperature at which the solid and liquid phases are in equilibrium.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle (optional)

Procedure:

- Sample Preparation: A small amount of the crystalline **2-(Bromomethyl)-2-phenyl-1,3-dioxolane** is finely powdered. The open end of a capillary tube is then dipped into the

powder. The tube is gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[1][3][4]

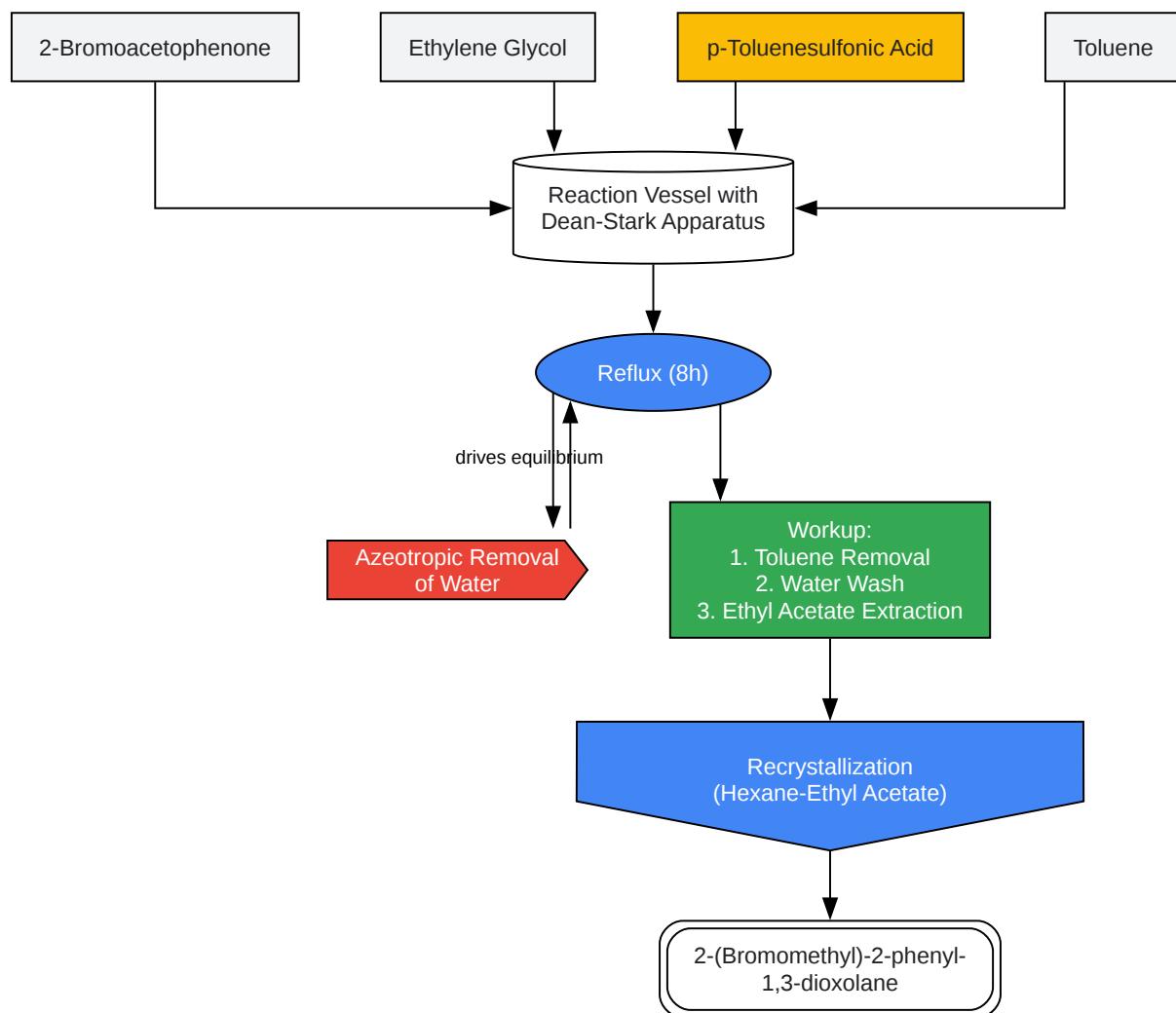
- Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb.[3][4]
- Heating and Observation: The apparatus is heated at a steady, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[3]
- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied. This range is reported as the melting point.[3][4] For a pure compound, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination (Reduced Pressure)

Given that **2-(Bromomethyl)-2-phenyl-1,3-dioxolane** has a high boiling point at atmospheric pressure and may be susceptible to decomposition, determination under reduced pressure (vacuum) is often preferred.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath) or heating block
- Vacuum source and manometer


Procedure:

- Sample Preparation: A small volume of the liquefied compound (or a solution in a high-boiling solvent if it is a solid at room temperature) is placed in the fusion tube. A capillary tube, sealed at one end, is placed inside the fusion tube with the open end downwards.

- Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a heating bath. The apparatus is connected to a vacuum line with a manometer to measure the pressure.
- Heating and Observation: The system is evacuated to the desired pressure (e.g., 0.05 Torr). The heating bath is then warmed gently. As the liquid heats, trapped air in the capillary tube will be expelled, seen as a stream of bubbles.
- Data Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point at that specific pressure.

Synthesis Workflow

2-(Bromomethyl)-2-phenyl-1,3-dioxolane is typically synthesized via the ketalization of 2-bromoacetophenone with ethylene glycol, catalyzed by an acid such as p-toluenesulfonic acid. [2] The reaction is generally performed in a solvent like toluene, with continuous removal of water to drive the reaction to completion.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-(Bromomethyl)-2-phenyl-1,3-dioxolane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. echemi.com [echemi.com]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- To cite this document: BenchChem. ["2-(Bromomethyl)-2-phenyl-1,3-dioxolane" physical properties melting point boiling point]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1331520#2-bromomethyl-2-phenyl-1-3-dioxolane-physical-properties-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com